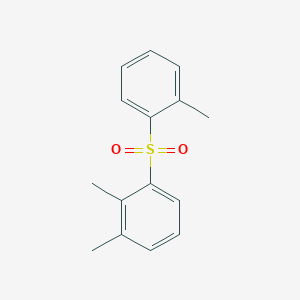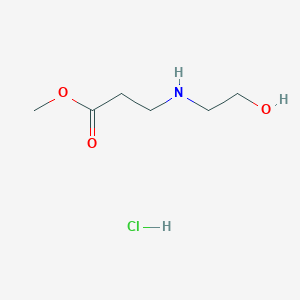
Methyl 3-((2-hydroxyethyl)amino)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD28122821 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD28122821 typically involves a series of chemical reactions that include the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of MFCD28122821 is scaled up using large reactors and continuous flow processes. The methods employed are designed to maximize efficiency and minimize waste, making the production process both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: MFCD28122821 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert MFCD28122821 into its oxidized form.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere conditions.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halogens or alkylating agents, typically in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
MFCD28122821 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive nature.
Mechanism of Action
The mechanism by which MFCD28122821 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The pathways involved often include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
MFCD28122821 can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:
Compound A: Known for its high reactivity in oxidation reactions.
Compound B: Used extensively in medicinal chemistry for drug development.
Compound C: Employed in industrial applications for polymer production.
The uniqueness of MFCD28122821 lies in its specific functional groups and the versatility of its applications across different fields.
Properties
Molecular Formula |
C6H14ClNO3 |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
methyl 3-(2-hydroxyethylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-10-6(9)2-3-7-4-5-8;/h7-8H,2-5H2,1H3;1H |
InChI Key |
HTKFPVKDIOIRJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)
![2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one](/img/structure/B13729050.png)
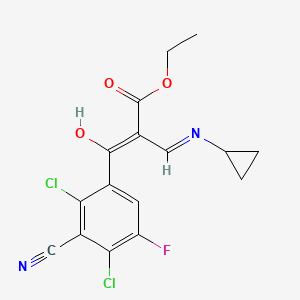
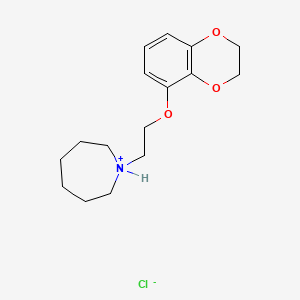

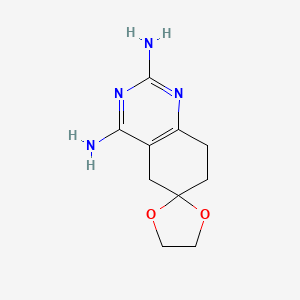
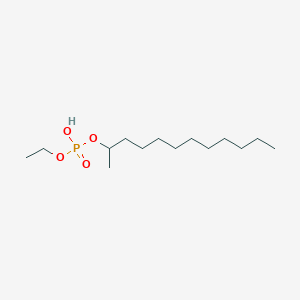
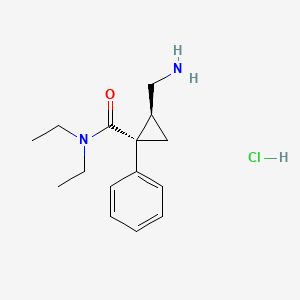
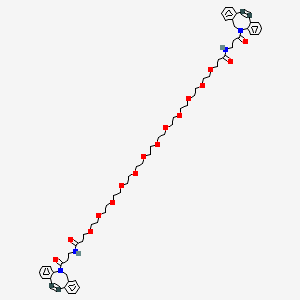

![4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile](/img/structure/B13729100.png)

![1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil](/img/structure/B13729113.png)
